molecular formula C19H15BrN2O6 B352877 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 333431-95-1

4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B352877
CAS No.: 333431-95-1
M. Wt: 447.2g/mol
InChI Key: MIODIZCPIQZKNQ-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydroxymethylidene group, a hydroxyethyl group, and a nitrophenyl group attached to a pyrrolidine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the bromophenyl, hydroxymethylidene, hydroxyethyl, and nitrophenyl groups through various substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reag

Properties

CAS No.

333431-95-1

Molecular Formula

C19H15BrN2O6

Molecular Weight

447.2g/mol

IUPAC Name

(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(2-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C19H15BrN2O6/c20-12-7-5-11(6-8-12)17(24)15-16(21(9-10-23)19(26)18(15)25)13-3-1-2-4-14(13)22(27)28/h1-8,16,23-24H,9-10H2/b17-15-

InChI Key

MIODIZCPIQZKNQ-ICFOKQHNSA-N

SMILES

C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C(=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCO)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.